molecular formula C10H17N3O2S B1438693 N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide CAS No. 1155001-72-1

N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide

Cat. No.: B1438693
CAS No.: 1155001-72-1
M. Wt: 243.33 g/mol
InChI Key: ZLFSGARQSXALFA-UHFFFAOYSA-N
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Description

N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H17N3O2S It is characterized by the presence of a tert-butyl group, a hydrazinyl group, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide typically involves the reaction of tert-butylamine with 2-hydrazinylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form the corresponding azo compound.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with the active sites of enzymes, inhibiting their activity. The sulfonamide moiety can interact with various biological pathways, affecting cellular processes. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide
  • N-tert-butyl-2-hydrazinylbenzene-1-sulfonyl chloride
  • N-tert-butyl-2-hydrazinylbenzene-1-sulfonic acid

Uniqueness

This compound is unique due to the presence of the hydrazinyl group, which imparts specific reactivity and biological activity. The tert-butyl group enhances its stability and lipophilicity, making it more effective in various applications compared to similar compounds.

Properties

IUPAC Name

N-tert-butyl-2-hydrazinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)13-16(14,15)9-7-5-4-6-8(9)12-11/h4-7,12-13H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFSGARQSXALFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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